1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
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Overview
Description
1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine is a synthetic organic compound that features both bromine and fluorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of bromine atoms to the pyridine ring.
Fluorination: Introduction of fluorine atoms to the phenyl ring.
Coupling Reaction: Formation of the ethan-1-amine linkage between the two aromatic systems.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The amine group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,6-Dibromopyridin-2-yl)-2-phenylethan-1-amine: Lacks the fluorine substituents.
1-(3,6-Dichloropyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine: Chlorine atoms instead of bromine.
1-(3,6-Dibromopyridin-2-yl)-2-(4-fluorophenyl)ethan-1-amine: Different fluorine substitution pattern.
Uniqueness
1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine is unique due to the specific combination of bromine and fluorine substituents, which can impart distinct chemical and physical properties. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.
Properties
Molecular Formula |
C13H10Br2F2N2 |
---|---|
Molecular Weight |
392.04 g/mol |
IUPAC Name |
1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C13H10Br2F2N2/c14-10-1-2-12(15)19-13(10)11(18)5-7-3-8(16)6-9(17)4-7/h1-4,6,11H,5,18H2 |
InChI Key |
QTZBWPGHYZUOES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(CC2=CC(=CC(=C2)F)F)N)Br |
Origin of Product |
United States |
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